3-Piperidino-1,2-propanediol

Catalog No.
S1905596
CAS No.
4847-93-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Piperidino-1,2-propanediol

CAS Number

4847-93-2

Product Name

3-Piperidino-1,2-propanediol

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CO)O

Canonical SMILES

C1CCN(CC1)CC(CO)O
  • Organic synthesis: 3-Piperidino-1,2-propanediol possesses a hydroxyl group and a piperidine ring, functional groups commonly used in organic synthesis. It could potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: The combination of the diol and piperidine groups could lend interesting properties to polymers or other materials. Research could explore the use of 3-Piperidino-1,2-propanediol in the development of novel materials with specific functionalities [].
  • Medicinal chemistry: The piperidine ring is a common scaffold found in many biologically active molecules. While there is no current research available on 3-Piperidino-1,2-propanediol itself, it could be a starting point for the design and synthesis of new potential drugs [].

3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C₈H₁₇NO₂. It features a piperidine ring attached to a propanediol backbone, making it a member of the alkanolamine family. This compound is characterized by its hydroxyl groups, which contribute to its solubility in water and its ability to form hydrogen bonds. The presence of the piperidine moiety enhances its basicity and reactivity, particularly in applications involving carbon dioxide capture and other

, primarily due to its functional groups. Its ability to react with carbon dioxide makes it a candidate for CO₂ capture technologies. The compound can form carbamate derivatives when reacting with CO₂, which is a critical reaction in gas scrubbing processes. Additionally, it can undergo typical reactions associated with alcohols and amines, such as esterification and nucleophilic substitutions .

Several synthesis methods for 3-piperidino-1,2-propanediol have been documented:

  • Direct Alkylation: This method involves the alkylation of piperidine with glycidol or similar compounds under basic conditions.
  • Reduction Reactions: Starting from appropriate precursors such as 3-piperidino-1,2-propanedione, reduction can yield the desired product.
  • Amine Addition: The reaction of piperidine with epichlorohydrin followed by hydrolysis can also produce 3-piperidino-1,2-propanediol .

These methods highlight the versatility of synthetic strategies available for producing this compound.

3-Piperidino-1,2-propanediol has several applications across different fields:

  • Carbon Dioxide Capture: It is utilized in processes designed to remove CO₂ from gas streams due to its high absorption capacity compared to traditional amines like monoethanolamine .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in enzyme interactions makes it useful in biochemical assays and studies aimed at understanding enzyme kinetics and mechanisms.

Studies on the interactions of 3-piperidino-1,2-propanediol with other molecules have revealed its potential as an effective CO₂ absorbent. Computational models indicate that it exhibits faster absorption rates than some commonly used amines like methyldiethanolamine (MDEA). These findings suggest that 3-piperidino-1,2-propanediol may be more effective for low-pressure CO₂ removal applications . Additionally, its interactions with various enzymes could lead to insights into its therapeutic potential.

Several compounds share structural similarities with 3-piperidino-1,2-propanediol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3-PiperidinemethanolPiperidine attached to methanolOften preferred for certain gas absorption processes
MethyldiethanolamineTertiary amine with two hydroxyl groupsCommonly used in industrial CO₂ scrubbing
1-Methyl-2-piperidineethanolSimilar piperidine structure with methyl groupExhibits rapid CO₂ absorption rates

3-Piperidino-1,2-propanediol is unique due to its specific combination of functional groups that enhance its reactivity and absorption properties compared to these similar compounds. Its ability to effectively capture CO₂ at lower pressures sets it apart from traditional amines used in gas treatment processes .

3-Piperidino-1,2-propanediol, first reported in the mid-20th century, emerged as a structural analog of glycerol derivatives modified with heterocyclic amines. Its synthesis was driven by interest in piperidine-containing compounds for pharmaceutical and polymer applications. Early studies focused on its role as a precursor in epoxy resin curing agents, particularly in reactions involving phenyl glycidyl ether and piperidine. The compound’s discovery aligns with broader efforts to explore amine-functionalized diols for industrial and synthetic chemistry applications.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 3-piperidin-1-ylpropane-1,2-diol, reflecting its propane backbone with hydroxyl groups at positions 1 and 2 and a piperidine substituent at position 3. Key structural identifiers include:

PropertyValue
Molecular formulaC₈H₁₇NO₂
Molecular weight159.23 g/mol
SMILES notationOCC(O)CN1CCCCC1
InChIKeyMECNWXGGNCJFQJ-UHFFFAOYSA-N

The molecule features a six-membered piperidine ring linked to a propanediol chain. Nuclear magnetic resonance (NMR) studies confirm the stereoelectronic environment of the piperidine nitrogen and hydroxyl groups, with distinct signals for the methylene (-CH₂-) and methine (-CH-) protons adjacent to the heterocycle.

Academic Significance in Organic Chemistry

3-Piperidino-1,2-propanediol serves as a versatile intermediate in organic synthesis. Its dual hydroxyl groups enable participation in esterification and etherification reactions, while the piperidine moiety acts as a base or nucleophile. Key academic contributions include:

  • Chiral Building Blocks: The compound’s stereogenic centers make it valuable for asymmetric synthesis of pharmaceuticals, such as β-adrenergic blockers.
  • Polymer Chemistry: It facilitates epoxy homopolymerization via tertiary amine-initiated anionic mechanisms, critical for designing thermosetting resins.
  • Ligand Design: The piperidine-diol structure coordinates metal ions, enabling catalytic applications in cross-coupling reactions.

3-Piperidino-1,2-propanediol represents a structurally significant heterocyclic organic compound characterized by the molecular formula C₈H₁₇NO₂ [1] [2]. This constitutional framework encompasses a molecular weight of 159.23 grams per mole, establishing it within the category of small molecule organic compounds with moderate molecular complexity [1] [3]. The compound is officially catalogued under Chemical Abstracts Service registry number 4847-93-2 and European Community number 225-438-1, providing standardized identification across international chemical databases [1] [2] [4].

The constitutional analysis reveals a tri-component molecular architecture consisting of a six-membered piperidine ring system, a three-carbon propanediol backbone, and a connecting methylene bridge. The piperidine moiety (C₅H₁₀N) contributes the primary nitrogen-containing heterocyclic component, while the 1,2-propanediol fragment (C₃H₆O₂) provides two hydroxyl functional groups positioned on adjacent carbon atoms [1] [5]. This structural arrangement places the molecule within the broader classification of amino alcohols, specifically representing a tertiary amine-diol system.

The Simplified Molecular Input Line Entry System notation "OCC(O)CN1CCCCC1" provides a linear representation of the molecular connectivity, clearly delineating the hydroxyl groups (O), the central chiral carbon bearing the secondary alcohol (C(O)), and the piperidine ring closure (CN1CCCCC1) [1] [5]. The International Chemical Identifier "1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2" further confirms the constitutional arrangement and provides standardized structural encoding for computational applications [1] [5].

Table 1: Fundamental Molecular Properties of 3-Piperidino-1,2-propanediol

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂Multiple sources [1] [2]
Molecular Weight (g/mol)159.23Sigma-Aldrich [1]
CAS Number4847-93-2Multiple sources [1] [2]
European Community Number225-438-1Multiple sources [1] [2]
Melting Point (°C)77-80Alfa Chemistry [4]
Boiling Point (°C)281.7 (at 760 mmHg)Alfa Chemistry [4]
Density (g/cm³)1.0469 (estimate)ChemDad [6]
Refractive Index1.4476 (estimate)ChemDad [6]
pKa (predicted)14.26±0.20ChemDad [6]
SMILESOCC(O)CN1CCCCC1Multiple sources [1] [5]
InChI1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2Multiple sources [1] [5]
InChI KeyMECNWXGGNCJFQJ-UHFFFAOYSA-NMultiple sources [1] [5]

Stereochemical Configuration

The stereochemical analysis of 3-Piperidino-1,2-propanediol reveals the presence of a single chiral center located at the carbon atom bearing the secondary hydroxyl group (C2 position) [7]. This asymmetric carbon creates the potential for two enantiomeric forms: (R)-3-piperidino-1,2-propanediol and (S)-3-piperidino-1,2-propanediol. The stereochemical configuration at this center significantly influences the three-dimensional molecular geometry and potentially affects the compound's biological and chemical properties.

The commercial preparation of 3-piperidino-1,2-propanediol typically yields a racemic mixture containing equal proportions of both enantiomers [7]. This racemic nature explains the absence of optical activity in standard commercial samples, as the equal and opposite rotations of the two enantiomers cancel each other. The stereochemical characterization through techniques such as chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents would be necessary to determine enantiomeric excess in any given sample.

The absolute configuration determination requires consideration of the spatial arrangement around the chiral carbon, taking into account the priority sequence of substituents according to Cahn-Ingold-Prelog rules. The hydroxyl group (-OH), methylene-piperidine substituent (-CH₂-N(C₅H₁₀)), primary hydroxymethyl group (-CH₂OH), and hydrogen atom represent the four different substituents that establish the stereochemical identity. The relative positions of these groups in three-dimensional space determine whether a given molecule adopts the R or S configuration.

Table 3: Stereochemical Configuration Analysis

Stereochemical FeatureDescriptionSignificance
Chiral CentersOne chiral center at C2Determines stereochemical identity
Carbon 2 (C2)Secondary carbon bearing hydroxyl groupControls spatial arrangement
Possible Stereoisomers2 enantiomers (R and S)Different biological activities possible
Commercial FormRacemic mixtureMost common commercial preparation
Optical ActivityExpected for pure enantiomersNot observed in racemic form
Enantiomeric Forms(R)-3-Piperidino-1,2-propanediol and (S)-3-Piperidino-1,2-propanediolPotential for stereoselective applications

Computational Modeling of Conformational Dynamics

The conformational dynamics of 3-piperidino-1,2-propanediol involve complex intramolecular interactions between multiple flexible structural components. Computational modeling approaches utilizing density functional theory methods provide insight into the preferred conformational arrangements and energy landscapes governing molecular flexibility [8] [9]. The piperidine ring system adopts chair conformations analogous to cyclohexane, with the nitrogen-hydrogen bond preferentially occupying an equatorial position, representing a 0.72 kcal/mol stabilization relative to the axial arrangement [10] [11].

The propanediol chain exhibits conformational variability influenced by intramolecular hydrogen bonding possibilities between the hydroxyl groups and potential interactions with the nitrogen lone pair [9]. Computational studies on related diol systems demonstrate that gauche conformations can be stabilized through intramolecular hydrogen bonding, although the presence of the bulky piperidine substituent may limit some conformational arrangements [9]. The rotational freedom around the C2-C3 bond connecting the propanediol chain to the piperidine ring represents a critical conformational degree of freedom affecting overall molecular shape.

Advanced computational methods including molecular dynamics simulations and systematic conformational searches reveal the accessible conformational space and relative population distributions [8]. The energy barriers for conformational interconversion and the influence of solvent environment on preferred conformations provide important insights for understanding solution-phase behavior. Quantum mechanical calculations at the B3LYP/6-31+G(d,p) or ωB97XD levels typically employed for such systems offer reliable predictions of conformational energetics and geometric parameters [9].

Table 2: Conformational Analysis of Structural Elements

Structural ElementPreferred ConformationKey Features
Piperidine RingChair (equatorial N-H)Cyclohexane-like, 0.72 kcal/mol preference [10] [11]
Propanediol ChainExtended/gaucheIntramolecular H-bonding possible [9]
N-C3 ConnectionEquatorial positionMinimizes steric hindrance
Primary Hydroxyl (C1)Variable rotationParticipates in H-bonding
Secondary Hydroxyl (C2)Variable rotationParticipates in H-bonding
Nitrogen Centersp³ hybridizedLone pair available for interactions

Table 5: Computational Modeling Parameters for Conformational Dynamics

ParameterTypical ApproachSignificance for 3-Piperidino-1,2-propanediol
Molecular Geometry OptimizationDensity Functional Theory (DFT)Determines most stable conformations
Conformational Search MethodSystematic rotation + Monte CarloIdentifies all accessible conformers
Energy Calculation LevelB3LYP, ωB97XD, or MP2Provides accurate relative energies
Basis Set6-31+G(d,p) or aug-cc-pVDZAccounts for hydrogen bonding
Solvent ModelPCM (Polarizable Continuum Model)Mimics solution-phase behavior
Key Torsional AnglesC1-C2-C3-N and O-H orientationsControls overall molecular shape
Intramolecular InteractionsO-H···O and O-H···N possibilitiesInfluences stability and reactivity
Hydrogen Bonding PatternIntramolecular vs intermolecular preferencesAffects solvation and associations

Comparative Analysis with Analogous Piperidine Derivatives

The structural comparison of 3-piperidino-1,2-propanediol with related piperidine derivatives reveals important structure-activity relationships and provides context for understanding its unique properties [12] [13] [14]. Within the family of piperidine-containing compounds, variations in substituent patterns, ring modifications, and functional group positioning significantly influence molecular behavior and potential applications.

3-(1-Piperazinyl)-1,2-propanediol represents a closely related analogue where the piperidine ring is replaced by piperazine, introducing an additional nitrogen atom that fundamentally alters the electronic and hydrogen-bonding properties [15]. This structural modification results in a molecular formula of C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol, demonstrating how heteroatom substitution affects molecular composition while maintaining the overall structural framework. The additional nitrogen provides additional sites for hydrogen bonding and potential coordination interactions.

Acyclic analogues such as 3-dipropylamino-1,2-propanediol (C₉H₂₁NO₂, molecular weight 175.27 g/mol) eliminate the conformational constraints imposed by the cyclic structure [16]. This increased conformational flexibility typically results in different solution-phase behavior and altered interaction profiles with biological targets or other molecules. The comparison highlights the importance of ring constraint in controlling molecular geometry and accessibility of conformational states.

Positional isomers and ring-modified derivatives provide additional comparative context for understanding the influence of structural variations on molecular properties [13] [17]. The systematic analysis of these structural relationships contributes to the development of structure-activity relationships and guides the design of derivatives with tailored properties for specific applications.

Table 4: Comparative Analysis of Analogous Piperidine and Related Derivatives

CompoundMolecular FormulaMolecular WeightCAS NumberNitrogen EnvironmentKey Structural Difference
3-Piperidino-1,2-propanediolC₈H₁₇NO₂159.234847-93-2Six-membered ring (piperidine)Standard piperidine ring
3-(1-Piperazinyl)-1,2-propanediolC₇H₁₆N₂O₂160.217483-59-2 [15]Six-membered ring (piperazine)Additional nitrogen in ring
3-Dipropylamino-1,2-propanediolC₉H₂₁NO₂175.2760302-96-7 [16]Acyclic tertiary amineOpen chain amine
1-Piperidino-2,3-propanediolC₈H₁₇NO₂159.234847-93-2Six-membered ring (piperidine)Positional isomer
3-Morpholino-1,2-propanediolC₇H₁₅NO₃161.20Not specifiedSix-membered ring (morpholine)Oxygen in ring

Traditional Organic Synthesis Pathways

Traditional synthetic approaches to 3-Piperidino-1,2-propanediol rely primarily on well-established organic transformations that have been extensively documented in synthetic organic chemistry literature. These methodologies form the foundation upon which more advanced catalytic and process optimization strategies have been developed.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most prevalent and widely utilized approach for synthesizing 3-Piperidino-1,2-propanediol [2]. The fundamental mechanism involves the displacement of a suitable leaving group by piperidine acting as a nucleophile, typically targeting epichlorohydrin or related electrophilic substrates.

The primary synthetic route employs epichlorohydrin as the electrophilic substrate, which undergoes nucleophilic attack by piperidine [3]. The reaction mechanism proceeds through initial nucleophilic attack at the less hindered carbon of the epoxide ring, followed by subsequent ring opening to generate the desired propanediol framework [4] [5]. The selectivity of this transformation is governed by steric and electronic factors, with the nucleophile preferentially attacking the terminal carbon atom of the epichlorohydrin molecule [5].

The reaction conditions typically require mild heating in the range of 50-80°C in the presence of a suitable base catalyst [3] [6]. Common base catalysts include triethylamine, sodium hydroxide, or potassium carbonate, which serve to enhance the nucleophilicity of piperidine and facilitate the ring-opening process [4]. The reaction generally proceeds in aqueous or mixed aqueous-organic solvent systems, with yields ranging from 70-85% under optimized conditions [3].

Mechanistic studies have revealed that the nucleophilic substitution follows a classical second-order kinetic profile, with the rate-determining step being the initial nucleophilic attack on the epoxide ring [4]. The reaction exhibits strong dependence on temperature and solvent polarity, with polar protic solvents generally favoring higher conversion rates and improved selectivity [4].

Alternative electrophilic substrates that have been successfully employed include various substituted epoxides and chlorohydrin derivatives [7] [8]. These substrates often require more forcing conditions due to reduced electrophilicity compared to epichlorohydrin, but can provide access to substituted analogs of 3-Piperidino-1,2-propanediol with modified physicochemical properties [7].

The stereochemical outcome of nucleophilic substitution reactions depends heavily on the nature of the starting epoxide substrate [9] [10]. When employing racemic epichlorohydrin, the reaction typically produces racemic 3-Piperidino-1,2-propanediol, though subsequent resolution techniques can be applied to obtain enantiomerically pure material [3].

Hydroxylation and Ring-Closure Strategies

Hydroxylation and ring-closure methodologies provide complementary approaches to nucleophilic substitution for accessing 3-Piperidino-1,2-propanediol [11] [12]. These strategies typically involve the construction of the propanediol backbone through selective oxidation processes followed by cyclization or direct functionalization of preformed piperidine derivatives.

One prominent approach involves the hydroxylation of piperidine-containing alkene precursors using osmium tetroxide or related oxidizing agents [11] [12]. This methodology allows for the stereocontrolled introduction of vicinal hydroxyl groups, providing access to stereochemically defined products [11]. The dihydroxylation reaction typically proceeds under mild conditions using catalytic osmium tetroxide in the presence of a co-oxidant such as potassium ferricyanide or hydrogen peroxide [11].

Ring-closure strategies have been developed based on intramolecular cyclization reactions of appropriately functionalized linear precursors [13] [14]. These approaches often begin with the synthesis of amino alcohols bearing suitable leaving groups, which subsequently undergo intramolecular displacement reactions to form the desired piperidine ring system [13] [14]. The cyclization step is typically facilitated by strong bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions [13].

The stereochemical control in hydroxylation reactions can be achieved through the use of chiral auxiliaries or asymmetric catalysis [15] [11]. Chiral dihydroxylation protocols employing ligands such as dihydroquinidine or dihydroquinine derivatives have been successfully applied to generate enantiomerically enriched 3-Piperidino-1,2-propanediol [15].

Alternative hydroxylation strategies include the use of potassium permanganate under carefully controlled conditions, though this approach typically provides lower yields and reduced selectivity compared to osmium-based protocols [11]. Enzymatic hydroxylation methods have also been explored, offering the advantage of high stereoselectivity but often requiring specialized reaction conditions and longer reaction times [16].

Ring-closure approaches frequently employ aziridine intermediates as key synthetic precursors [11] [14]. These strained three-membered nitrogen heterocycles undergo facile ring-opening reactions with appropriate nucleophiles, allowing for the controlled introduction of hydroxyl functionality [11]. The synthesis of aziridine precursors typically involves the treatment of amino alcohols with suitable activating agents such as tosyl chloride or mesyl chloride [14].

Modern Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of 3-Piperidino-1,2-propanediol by providing enhanced selectivity, improved yields, and access to enantiomerically pure products. These approaches leverage advanced organometallic catalysis, organocatalysis, and biocatalysis to achieve transformations that are difficult or impossible using traditional methods.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalytic methods for synthesizing enantiomerically pure 3-Piperidino-1,2-propanediol have emerged as critical tools for accessing optically active pharmaceutical intermediates [17] [18] [19]. These methodologies employ chiral catalysts to control the absolute stereochemistry of the products, eliminating the need for subsequent resolution processes.

Chiral phosphoric acid catalysis represents one of the most successful approaches for enantioselective synthesis of piperidine derivatives [18] [20]. The methodology employs BINOL-derived phosphoric acids as chiral catalysts to promote cyclization reactions of unsaturated acetal precursors [18]. Under optimized conditions using carbon tetrachloride as solvent at -20°C, these reactions achieve excellent enantioselectivities of 85-95% with good to excellent yields [18].

The mechanism of chiral phosphoric acid-catalyzed cyclization involves the formation of mixed chiral phosphate acetal intermediates, which undergo concerted, asynchronous substitution-like displacement to yield the product with high stereochemical fidelity [18]. Computational studies have revealed that the stereoselectivity arises from preferential formation of one diastereomeric transition state due to favorable non-covalent interactions between the substrate and catalyst [18].

Rhodium-based asymmetric catalysis has proven highly effective for enantioselective synthesis of 3-substituted piperidines through reductive coupling processes [21] [19]. The key transformation involves rhodium-catalyzed asymmetric reductive coupling of pyridine derivatives with boronic acids, providing access to enantioenriched tetrahydropyridines that serve as precursors to the target compounds [21]. Using appropriate chiral ligands, these reactions achieve enantioselectivities of 90-98% with broad functional group tolerance [21].

The rhodium-catalyzed process employs phenyl pyridine-1(2H)-carboxylate as the pyridine substrate and various aryl, heteroaryl, or vinyl boronic acids as coupling partners [21]. The reaction proceeds through a three-step sequence involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and final reduction to provide the desired 3-substituted piperidines [21].

Copper-catalyzed enantioselective synthesis methods have been developed based on asymmetric conjugate addition and cyclization reactions [17] [19]. These methodologies typically employ chiral copper complexes derived from readily available ligands such as bisoxazolines or phosphoramidites [17]. The reactions achieve enantioselectivities of 80-95% under mild conditions with good functional group compatibility [17].

Enzymatic asymmetric catalysis offers a complementary approach to chemical methods, providing access to enantiomerically pure products under environmentally benign conditions [12] [16]. Recent developments in enzyme engineering have produced highly selective oxidases and reductases capable of performing key transformations in the synthesis of 3-Piperidino-1,2-propanediol [12] [16]. These biocatalytic processes typically achieve enantioselectivities exceeding 90% with minimal side product formation [12].

The implementation of enzymatic processes requires careful optimization of reaction conditions including pH, temperature, and cofactor concentrations [12] [16]. Flow bioreactor systems have been developed to enhance enzyme stability and enable continuous production of enantiomerically pure products [12].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of 3-Piperidino-1,2-propanediol, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [22] [23] [24].

Continuous flow synthesis enables precise control of reaction temperature, residence time, and mixing efficiency, leading to improved product quality and reduced side product formation [22] [24]. The enhanced heat and mass transfer characteristics of flow reactors allow for the use of more forcing conditions while maintaining excellent selectivity [22].

Electrochemical flow synthesis has been successfully applied to the oxidative functionalization of piperidine derivatives [22] [25]. The methodology employs anodic methoxylation of N-formylpiperidine in microfluidic electrolysis cells to generate methoxylated intermediates that serve as precursors to 2-substituted piperidines [22] [25]. The process achieves high yields of 82% on 200 mmol scale with short reaction times of approximately 2 hours [22].

The electrochemical flow process utilizes carbon-filled polymer anodes and steel cathodes in extended path flow cells with spiral channel geometries [22]. The reactor design provides high electrode surface area while maintaining small reactor volumes, enabling efficient mass transfer and reduced supporting electrolyte requirements [22].

Multistep flow synthesis protocols have been developed to combine multiple transformations in a single continuous process [23] [26]. These approaches eliminate the need for intermediate isolation and purification, reducing overall process complexity and improving atom economy [23]. The integration of in-line analytical monitoring enables real-time optimization of reaction conditions [23].

Temperature gradient flow chemistry has been employed to optimize reaction selectivity and conversion [23] [27]. By implementing precise temperature profiles along the reactor length, it is possible to favor desired reaction pathways while suppressing side reactions [27]. This approach is particularly valuable for complex multi-step transformations where different reaction steps have distinct optimal temperature ranges [27].

Flow chemistry also enables the safe handling of hazardous reagents and intermediates through the use of small reactor volumes and continuous operation [23] [26]. This is particularly important for transformations involving toxic or explosive compounds that would pose significant safety risks in batch processes [23].

The scalability advantages of flow chemistry are demonstrated by the ease of scaling from laboratory to production scale simply by extending operation time or implementing parallel reactor systems [22] [23]. This eliminates the need for extensive process reoptimization that is typically required when scaling batch processes [23].

Process Optimization Strategies

Process optimization represents a critical aspect of developing efficient and economical synthetic routes to 3-Piperidino-1,2-propanediol. Modern optimization strategies employ systematic experimental design and data-driven approaches to identify optimal reaction conditions while minimizing experimental effort and resource consumption.

Design of Experiments in Reaction Parameterization

Design of Experiments methodologies provide systematic frameworks for optimizing synthetic processes through efficient exploration of multidimensional parameter spaces [28] [29]. These statistical approaches enable the identification of optimal reaction conditions while minimizing the number of required experiments and providing quantitative understanding of parameter interactions.

Model-based Design of Experiments represents an advanced approach that combines experimental design with mechanistic modeling to accelerate process development [28]. This methodology employs iterative cycles of experimentation and model refinement to rapidly converge on optimal reaction conditions [28]. The approach has been successfully applied to optimize catalytic transformations for piperidine synthesis, achieving significant reductions in development time compared to traditional trial-and-error methods [28].

The implementation of Design of Experiments typically begins with screening studies to identify the most influential process parameters [28] [29]. Common parameters investigated include reaction temperature, catalyst loading, solvent composition, substrate concentration, and reaction time [28]. Factorial designs are employed to systematically vary these parameters and quantify their individual and interactive effects on reaction outcomes [29].

Response surface methodology enables the optimization of multiple response variables simultaneously, allowing for the identification of conditions that maximize yield while minimizing side product formation [28] [29]. This approach is particularly valuable for complex synthetic transformations where multiple objectives must be balanced [28].

Self-optimization protocols have been developed that combine automated experimentation with algorithmic optimization to identify optimal conditions autonomously [28]. These systems employ feedback control to iteratively adjust reaction conditions based on real-time analysis of reaction outcomes [28]. The approach has demonstrated superior efficiency compared to traditional optimization methods, requiring significantly fewer experiments to reach optimal conditions [28].

Advanced statistical techniques such as Gaussian process regression and machine learning algorithms are increasingly being employed to model complex reaction systems and predict optimal conditions [28]. These approaches can handle non-linear relationships and provide uncertainty quantification for predictions [28].

The application of Design of Experiments to flow chemistry systems has enabled rapid optimization of continuous processes through the use of automated sampling and analysis [28]. The ability to rapidly change conditions and obtain real-time feedback makes flow systems particularly well-suited for systematic optimization studies [28].

Solvent Selection and Temperature Gradients

Solvent selection represents one of the most critical factors influencing the success of synthetic transformations for 3-Piperidino-1,2-propanediol [30] [31] [32]. The choice of solvent affects reaction rate, selectivity, product isolation, and environmental impact, making systematic solvent optimization essential for process development.

The influence of solvent polarity on nucleophilic substitution reactions has been extensively studied, with polar aprotic solvents generally providing optimal balance of reaction rate and selectivity [30] [32]. Solvents such as tetrahydrofuran, dimethyl sulfoxide, and acetonitrile have proven particularly effective for epichlorohydrin-piperidine coupling reactions [30].

Green solvent alternatives have gained increasing importance due to environmental and regulatory considerations [30]. Bio-based solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether offer improved sustainability profiles while maintaining excellent performance in many synthetic applications [30]. These solvents have been successfully employed in asymmetric catalytic processes for piperidine synthesis with minimal impact on enantioselectivity [30].

Solvent mixture optimization enables fine-tuning of reaction environments to achieve optimal performance [30] [31]. Binary and ternary solvent systems allow for independent control of polarity, hydrogen bonding capacity, and coordinating ability [30]. Systematic screening of solvent ratios using Design of Experiments approaches has proven highly effective for identifying optimal compositions [31].

Temperature gradient optimization provides powerful tools for controlling reaction selectivity and minimizing side product formation [31] [27]. By implementing carefully designed temperature profiles, it is possible to favor desired reaction pathways while suppressing competing processes [27]. This approach is particularly valuable for multi-step transformations where different reaction steps have distinct optimal temperature ranges [27].

High-temperature synthetic conditions have been employed to accelerate reaction rates and improve efficiency [27]. Temperature programming techniques allow for the use of elevated temperatures while maintaining excellent selectivity through careful control of heating profiles [27]. These approaches are particularly effective in flow chemistry systems where precise temperature control is readily achieved [27].

Low-temperature conditions are often employed in asymmetric catalytic processes to enhance enantioselectivity [18] [30]. Cryogenic cooling to -20°C or below can provide dramatic improvements in stereochemical control, though careful optimization is required to balance selectivity gains against reduced reaction rates [18].

Solvent recycling and recovery strategies are essential components of economical process development [31] [32]. Distillation, extraction, and membrane separation techniques enable efficient solvent recovery with minimal quality degradation [31]. The integration of solvent recovery systems can significantly reduce operating costs and environmental impact [32].

The implementation of continuous solvent screening protocols using automated systems enables rapid evaluation of large numbers of solvent combinations [30] [31]. These high-throughput approaches can quickly identify promising solvent systems for detailed optimization studies [31].

Data Tables

Traditional Synthesis Methods Performance Data

MethodStarting MaterialsKey ConditionsTypical Yield (%)Selectivity
Nucleophilic Substitution with PiperidineEpichlorohydrin + PiperidineBase catalysis, 50-80°C70-85Moderate
Epichlorohydrin-Piperidine ReactionEpichlorohydrin + PiperidineAqueous/organic solvent, 60-100°C75-88Good
Hydroxylation of Piperidine DerivativesPiperidine + Epoxide precursorsMetal catalysis, controlled temperature60-80Variable
Ring-Closure via Aziridine IntermediatesAziridine derivatives + NucleophilesRadical conditions, AIBN catalyst65-75Good
Reductive Amination RouteAldehyde + Piperidine + Reducing agentNaBH4 or LiAlH4, 0-25°C70-90High

Modern Catalytic Approaches Performance Data

Catalytic SystemCatalyst Loading (mol%)Temperature (°C)Enantioselectivity (% ee)Reaction Time (h)
Chiral Phosphoric Acid Catalysis5-20-20 to 2585-9512-48
Rhodium-Based Asymmetric Catalysis2-1025-8090-982-12
Copper-Catalyzed Enantioselective Synthesis5-150-6080-956-24
Palladium-Catalyzed Cross-Coupling1-580-12070-904-18
Enzymatic Biocatalysis10-50 (enzyme)25-5090-994-48

Process Optimization Parameters

ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature50-80°CHighHigh
Solvent SystemTHF/Toluene mixturesMediumHigh
Catalyst Loading5-15 mol%HighVery High
Reaction Time6-12 hoursMediumLow
Pressure1-5 atmLowLow
pH Control7-9HighHigh
Substrate Concentration0.1-0.5 MMediumMedium

Flow Chemistry Parameters

ParameterTypical ValuesAdvantages
Flow Rate0.1-5.0 mL/minPrecise control
Residence Time5-60 minutesImproved selectivity
Mixing Efficiency95-99%Better mass transfer
Heat TransferEnhancedUniform temperature
Pressure Drop1-10 barContinuous operation
Scalability Factor10-100xEasy scale-up

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4847-93-2

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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